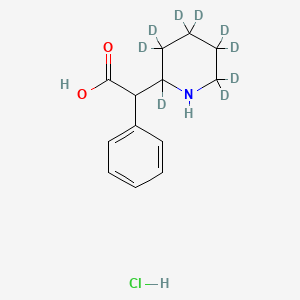

![molecular formula C9H7BrClN3O B12307380 [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol est un composé organique complexe qui appartient à la classe des pyrazoles. Ce composé est caractérisé par la présence d'un atome de brome, d'un cycle pyridine substitué par un chlore et d'un groupe hydroxyméthyle attaché à un cycle pyrazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir un dérivé d'hydrazine approprié avec un composé carbonylé α,β-insaturé en conditions acides ou basiques.

Introduction de l'atome de brome : La bromation du cycle pyrazole peut être effectuée en utilisant du brome ou un agent bromant tel que la N-bromosuccinimide.

Attachement du fragment chloropyridine : Cette étape implique le couplage du pyrazole bromé avec un dérivé de chloropyridine, souvent en utilisant une réaction de couplage croisé catalysée au palladium.

Introduction du groupe hydroxyméthyle : La dernière étape implique l'addition d'un groupe hydroxyméthyle au cycle pyrazole, ce qui peut être réalisé par une réaction de formylation suivie d'une réduction.

Méthodes de production industrielle

La production industrielle du [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol peut impliquer des voies de synthèse similaires mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et le développement de catalyseurs plus efficaces pour améliorer le rendement et réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle pyrazole, en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines, les thiols et les alcoolates en conditions basiques ou acides.

Principaux produits

Oxydation : Acides carboxyliques et leurs dérivés.

Réduction : Alcools et amines.

Substitution : Divers pyrazoles et pyridines substitués.

Applications de la recherche scientifique

Chimie

En chimie, le [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bioactive. Ses caractéristiques structurales suggèrent qu'il peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.

Médecine

En médecine, le [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol est étudié pour ses propriétés thérapeutiques potentielles. Il peut présenter une activité contre certaines maladies ou affections, et ses dérivés pourraient être développés en agents pharmaceutiques.

Industrie

Dans l'industrie, ce composé est utilisé dans le développement d'agrochimiques, de colorants et d'autres produits chimiques spécialisés. Sa réactivité et ses groupes fonctionnels en font un intermédiaire polyvalent pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action du [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les processus biologiques. Les effets du composé sont médiés par la liaison à ces cibles, conduisant à des modifications de leur activité ou de leur fonction. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.

Applications De Recherche Scientifique

Chemistry

In chemistry, [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In industry, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mécanisme D'action

The mechanism of action of [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Composés similaires

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol : Unique en raison de la présence à la fois d'atomes de brome et de chlore et d'un groupe hydroxyméthyle.

[3-bromo-1-(3-pyridin-2-yl)-1H-pyrazol-5-yl]méthanol : Dépourvu de l'atome de chlore, conduisant à une réactivité et à des propriétés différentes.

[3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol : Dépourvu de l'atome de brome, affectant son comportement chimique et ses applications.

Unicité

L'unicité du [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]méthanol réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité et des applications potentielles distinctes. La présence à la fois d'atomes de brome et de chlore, ainsi que du groupe hydroxyméthyle, permet une large gamme de transformations chimiques et d'interactions avec les cibles biologiques.

Propriétés

Formule moléculaire |

C9H7BrClN3O |

|---|---|

Poids moléculaire |

288.53 g/mol |

Nom IUPAC |

[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]methanol |

InChI |

InChI=1S/C9H7BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-4,15H,5H2 |

Clé InChI |

KLOCGIXAWDYPMC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

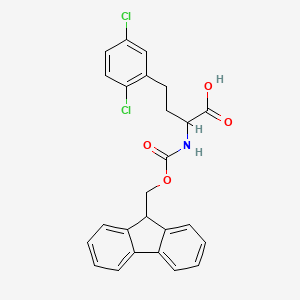

![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307301.png)

![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)

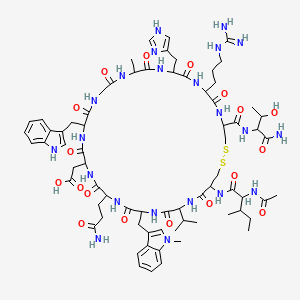

![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)

![rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis](/img/structure/B12307352.png)

![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)

![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)

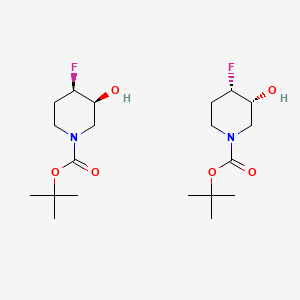

![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)